N-(2-methoxy-5-methylphenyl)-1-(2-methylbenzoyl)-4-piperidinecarboxamide is a synthetic organic compound with potential applications in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 312.4 g/mol. This compound is classified as a piperidine derivative, which is a common structure in pharmacologically active molecules.
N-(2-methoxy-5-methylphenyl)-1-(2-methylbenzoyl)-4-piperidinecarboxamide belongs to the class of compounds known as carboxamides. These compounds are characterized by the presence of a carbonyl group (C=O) attached to a nitrogen atom (N), which can influence their biological activity. This specific compound may exhibit properties relevant to drug development, particularly in oncology and neurology.
The synthesis of N-(2-methoxy-5-methylphenyl)-1-(2-methylbenzoyl)-4-piperidinecarboxamide typically involves several key steps:
Technical details regarding specific reagents, solvents, and reaction conditions are crucial for optimizing yields and purity during synthesis.
The molecular structure of N-(2-methoxy-5-methylphenyl)-1-(2-methylbenzoyl)-4-piperidinecarboxamide features:
The compound's canonical SMILES notation is CC(COC)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)SC, which provides insight into its structural composition .
N-(2-methoxy-5-methylphenyl)-1-(2-methylbenzoyl)-4-piperidinecarboxamide can undergo various chemical reactions typical for amides and aromatic compounds:
Technical details regarding reaction conditions such as temperature, catalysts, and solvents are essential for successful transformations .
The mechanism of action for N-(2-methoxy-5-methylphenyl)-1-(2-methylbenzoyl)-4-piperidinecarboxamide is not fully elucidated but may involve:
Data from pharmacological studies may provide insights into the compound's efficacy and safety profiles .
Relevant data regarding melting point, boiling point, and spectral data (NMR, IR) can be found in specialized literature or chemical databases .
N-(2-methoxy-5-methylphenyl)-1-(2-methylbenzoyl)-4-piperidinecarboxamide has potential applications in:
The ongoing research into its biological activities may uncover additional therapeutic uses in various fields of medicine .
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7